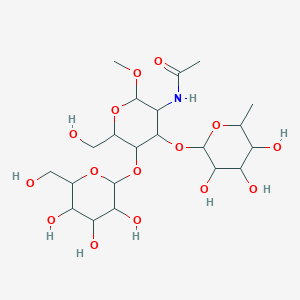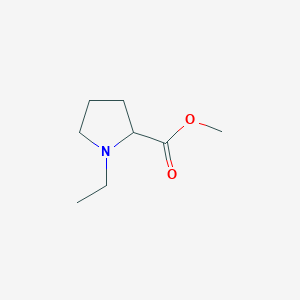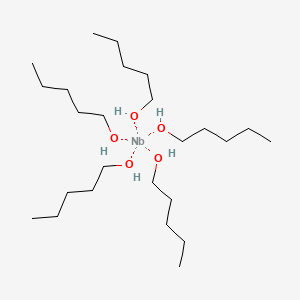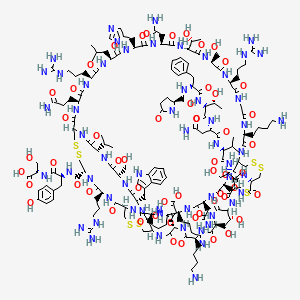
Lewis X Trisaccharide, Methyl Glycoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Lewis X Trisaccharide and related structures involves complex glycosylation reactions. A notable method for synthesizing a core structure similar to sialyl Lewis X involved sequential glycosylation reactions starting with specific "building-block" derivatives. This process includes coupling monosaccharide units, deprotection, and derivatization steps to achieve the desired oligosaccharide structure (El-Sokkary et al., 1998). Similarly, synthesis techniques utilizing thioglycoside and halide-ion glycosylation methods have been applied for constructing Lewis-x type trisaccharides (Zhang, Otter, & Bundle, 1996). These methodologies underscore the complexity and precision required in oligosaccharide synthesis.
Molecular Structure Analysis
High-resolution nuclear magnetic resonance (NMR) spectroscopy has been instrumental in determining the structure of Lewis X and related oligosaccharides, revealing their relatively rigid configurations. Studies show a specific range of glycosidic dihedral angles that correlate with experimentally measured data, suggesting a well-defined molecular structure (Miller, Mukhopadhyay, Cagas, & Bush, 1992).
Chemical Reactions and Properties
The chemical reactivity of Lewis X Trisaccharide, particularly in glycosylation reactions, is of great interest. Innovative glycosylation methods under neutral conditions have been developed, providing efficient, stereoselective ways to synthesize complex oligosaccharides (Petersen & Jensen, 2001). These advancements highlight the potential for creating diverse oligosaccharide structures through controlled chemical reactions.
Physical Properties Analysis
Understanding the physical properties of Lewis X Trisaccharide, including its solubility, crystallinity, and stability, is essential for its application in scientific research. Studies have focused on the synthesis of crystalline intermediates leading to Lewis X, indicating a route towards understanding its physical characteristics and enhancing its usability (Munneke, Painter, Gainsford, Stocker, & Timmer, 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity and selectivity in glycosylation reactions, are crucial for synthesizing and manipulating Lewis X Trisaccharide structures. Research has introduced new glycosylation methods that allow for the creation of 2-C-branched oligosaccharides and glycoconjugates under specific conditions, demonstrating the nuanced chemical behavior of these molecules (Tian et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and structural studies: A study by El-Sokkary et al. (1998) describes the synthesis of a tetrasaccharide glycoside, which forms the core of the sialyl Lewis X structure. This research highlights the potential for enzymatic elaboration to the sialyl Lewis X stage, a crucial step in biochemical applications (El-Sokkary et al., 1998).
Conformational studies: Miller et al. (1992) conducted high-resolution nuclear magnetic resonance spectroscopy on the Lewis x (Lex) determinant, a trisaccharide, demonstrating its relatively rigid structure. This study provides insights into the specific differentiation antigen roles of Lex and its interaction with other molecules (Miller et al., 1992).
Mass spectrometry analysis: Iwan and Grotemeyer (2021) investigated the fragmentation mechanism of protonated Lewis A trisaccharide and its methyl glycoside variant using mass spectrometry. This study aids in understanding the gas-phase behavior of these molecules, which is essential for their identification and assignment (Iwan & Grotemeyer, 2021).
Applications in cancer diagnosis: Lu et al. (2014) synthesized an aminoethyl glycoside of sialyl Lewis(x), which is intended for use in preclinical studies for cancer diagnosis. This highlights the potential medical applications of Lewis x derivatives (Lu et al., 2014).
Synthesis of analogues for biological studies: Dékány et al. (1997) describe economical syntheses of Lewis X and sialyl Lewis X epitopes, as well as their α-galactosyl analogues. These synthesized compounds can be used for biological studies related to these structures (Dékány et al., 1997).
Safety And Hazards
The safety data sheet for Lewis X Trisaccharide, Methyl Glycoside advises against dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Liposomes bearing the Lewis X trisaccharide on the surface, known as “Awesosomes”, have been shown to efficiently target human dendritic cells . This suggests that Lewis X Trisaccharide, Methyl Glycoside could be used for specific delivery of drugs, antigens, or immunostimulatory molecules to human dendritic cells without influencing other cell types .
Propiedades
IUPAC Name |
N-[6-(hydroxymethyl)-2-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)37-18-10(22-7(2)25)19(32-3)35-9(5-24)17(18)36-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKWUCRJWBOBDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC)NC(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lewis X Trisaccharide, Methyl Glycoside | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)


![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1139615.png)
